An In-depth Technical Guide to the Physicochemical Properties of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole
An In-depth Technical Guide to the Physicochemical Properties of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole
Authored by a Senior Application Scientist
Introduction: The octahydro-2H-isoindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this core, as seen in (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole, provides a versatile platform for the development of novel therapeutics. A thorough understanding of the physicochemical properties of such building blocks is paramount for researchers in drug discovery and development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the key physicochemical attributes of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole and details the rigorous experimental methodologies for their determination.
Molecular Identity and Structural Attributes
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole is a bicyclic amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group. The "rel" descriptor in its name indicates a racemic mixture of the (3aR,7aS) and (3aS,7aR) enantiomers.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₃ | |
| Molecular Weight | 241.33 g/mol | |
| CAS Number | 318502-89-5 | [1] |
| Physical Form | Solid | |
| SMILES String | N1(C[C@H]2CCC(C2)O)C(=O)OC(C)(C)C | |
| InChI Key | ISZLPPFTZXTGHT-JKIOLJMWSA-N |
The presence of a hydroxyl group and a Boc-protected secondary amine are key structural features that will dictate the molecule's physicochemical behavior. The Boc group, in particular, increases lipophilicity and removes the basic character of the isoindole nitrogen, rendering the molecule neutral under typical physiological conditions.
Thermal Properties: Melting Point
The melting point is a critical indicator of a crystalline solid's purity.[2] For a pure compound, the melting range is typically narrow, within 1-2°C. Impurities tend to depress and broaden this range.[2]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in modern chemistry labs.
Rationale: The capillary method ensures uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid.[3] A slow heating rate near the expected melting point is crucial for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.[4]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end to a height of approximately 3 mm.[4][5]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: A rapid heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. This saves time in subsequent, more precise measurements.[2]
-
Accurate Measurement: A fresh sample is prepared. The apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow rate, no more than 2°C per minute, to allow for accurate temperature reading at the onset and completion of melting.[4]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. The experiment should be repeated with a fresh sample until consistent values are obtained.
Caption: Workflow for Melting Point Determination.
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a crucial parameter in drug design, influencing membrane permeability and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) for a neutral compound between an organic (n-octanol) and an aqueous phase.[6] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant descriptor.[6][7]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the "gold standard" for determining LogP and LogD values due to its direct measurement principle.[7][8]
Rationale: This method directly measures the equilibrium distribution of the analyte between two immiscible phases, providing a definitive value. Using a phosphate buffer at pH 7.4 mimics physiological conditions, making the resulting LogD value highly relevant for predicting in vivo behavior.[7]
Step-by-Step Methodology:
-
Preparation of Phases: n-Octanol and a 0.01 M phosphate buffer (pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation of the two phases.[7] This prevents volume changes during the experiment.
-
Sample Preparation: A stock solution of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole is prepared in a suitable solvent, such as DMSO, at a concentration of 10 mM.[7]
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a vial. The amount is chosen to ensure the concentration in both phases is within the analytical detection limits.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached. It is then centrifuged to achieve complete phase separation.
-
Quantification: The concentration of the analyte in both the n-octanol and the aqueous buffer phase is determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )
Caption: Shake-Flask Method for LogD Determination.
Acidity/Basicity: pKa Determination
The acid dissociation constant (pKa) defines the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is critical for solubility, permeability, and receptor binding. The subject molecule contains a hydroxyl group, which is weakly acidic, and a Boc-protected amine, which is non-basic. Therefore, we would primarily be investigating the pKa of the hydroxyl group.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10]
Rationale: This method involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[9]
Step-by-Step Methodology:
-
Instrument Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., 4, 7, and 10).[9]
-
Sample Preparation: A solution of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole is prepared in water or a co-solvent system (if solubility is low) to a concentration of approximately 1 mM. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]
-
Titration: The solution is placed in a thermostatted vessel and stirred. To determine the pKa of the hydroxyl group, the solution would be made basic (e.g., with 0.1 M NaOH to pH ~12) and then titrated with a standardized solution of 0.1 M HCl. The pH is recorded after each incremental addition of the titrant.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[9]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Low solubility is a common challenge in drug development.
Experimental Protocol: Static Gravimetric Method
The static gravimetric method is a straightforward and reliable technique for determining equilibrium solubility.
Rationale: This method ensures that a true equilibrium between the solid and dissolved states is achieved by allowing sufficient time for saturation. The subsequent gravimetric analysis of the saturated solution provides a direct measure of solubility.
Step-by-Step Methodology:
-
Equilibration: An excess amount of solid (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole is added to a vial containing the solvent of interest (e.g., purified water, pH 7.4 buffer). The vial is sealed and agitated (e.g., on a shaker or stirrer) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[12]
-
Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid particles.[12]
-
Analysis: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is removed by evaporation (e.g., in a drying oven at a temperature below the compound's decomposition point).[12]
-
Calculation: The container with the dried solid residue is weighed. The solubility is calculated based on the mass of the dissolved solid and the initial volume or mass of the solution sample, typically expressed in mg/mL or µg/mL.
Purity Assessment
Ensuring the purity of a compound is essential. HPLC is a powerful technique for separating and quantifying impurities.[13]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC separates compounds based on their polarity.[13] For a Boc-protected amino alcohol, a C18 column is typically effective. A gradient elution method provides robust separation of the main compound from potential impurities, such as starting materials or by-products from the synthesis.[13]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.[13]
-
Mobile Phase: A typical mobile phase consists of two solvents:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution: A gradient program is run to effectively separate components. A representative gradient could be: 5% to 95% Solvent B over 20 minutes.[13]
-
Sample Analysis: A solution of the compound is prepared in the mobile phase or a compatible solvent, filtered, and injected into the HPLC system.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is typically calculated as the percentage of the main peak's area relative to the total area of all peaks.
Conclusion
The physicochemical properties of (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole are integral to its application in research and drug development. While specific experimental values for this compound require empirical determination, the protocols outlined in this guide provide a robust framework for its complete characterization. By applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions in the synthesis, formulation, and biological evaluation of novel chemical entities based on this versatile scaffold.
References
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]
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LogP / LogD shake-flask method - protocols.io. (2024, September 23). Retrieved January 19, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 19, 2026, from [Link]
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(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-Isoindole [318502-89-5] | Chemsigma. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting Information Solubility Behavior of Boc-L-Asparagine in Twelve Individual Solvents from 283.15 to 323.15 K. (2026, January 17). Retrieved January 19, 2026, from [Link]
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